3,5-Dichloro-4-hydroxybenzoic acid

Environmental Toxicology Disinfection Byproducts Cytotoxicity

Researchers working on Mycobacterium tuberculosis HsaD inhibition face the challenge of finding validated tool compounds with structural data. Generic hydroxybenzoic acids lack the precise binding mode required for fragment-based drug design. 3,5-Dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) offers: - **High-resolution structural validation**: Co-crystal structure available (PDB: 5JZS) confirming binding mode - **Non-substitutable intermediate**: Required starting material for flame-retardant polyester synthesis (GB1302509A) - **Lower cytotoxicity**: Critical reference standard vs. hazardous 3,5-DC-2-HBA regioisomer for DBP analysis Procurement-grade purity suitable for medicinal chemistry, structural biology, and polymer R&D.

Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
CAS No. 3336-41-2
Cat. No. B146587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxybenzoic acid
CAS3336-41-2
SynonymsBenzoic acid-3.5-dichloro-4-hydroxy
Molecular FormulaC7H4Cl2O3
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)C(=O)O
InChIInChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
InChIKeyAULKDLUOQCUNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-hydroxybenzoic Acid: Procurement Precision Baseline


3,5-Dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA; CAS 3336-41-2) is a dihalogenated monohydroxybenzoic acid derivative, specifically a chlorinated analog of p-salicylic acid with chloro-substituents at the C-3 and C-5 positions of the benzene ring [1]. It is a stable, crystalline solid with a high melting point (approx. 265-269 °C), low water solubility, and a predicted acid dissociation constant (pKa) of approximately 3.83 [2]. Its primary industrial and research utility is as a key synthetic building block and intermediate for pharmaceuticals, agrochemicals, and advanced materials, owing to its reactive carboxylic acid, phenolic hydroxyl, and aryl chloride functionalities .

Chlorinated p-salicylic acid analog with unique substitution pattern
Versatile intermediate with carboxylic acid, phenol, and aryl chloride sites
Stable crystalline solid supporting high-temperature reactions

Why 3,5-Dichloro-4-hydroxybenzoic Acid Cannot Be Substituted


While the broader class of hydroxybenzoic acids and their halogenated derivatives is extensive, generic substitution with the more common 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), regioisomers like 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA), or other dihalogenated analogs (e.g., diiodo) is not scientifically or commercially viable. The precise 3,5-dichloro-4-hydroxy substitution pattern is not merely a minor structural variant; it confers distinct and often opposing biological, physicochemical, and reactive properties [1]. For instance, the specific arrangement of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group around the aromatic ring dictates the molecule's unique pKa, logP, and hydrogen-bonding network, which are critical for target binding in biological systems, as evidenced by its selective inhibition of the mycobacterial enzyme HsaD [2]. Furthermore, the dichloro pattern imparts specific reactivity for further chemical transformations, such as in the synthesis of flame-retardant polyesters, a utility not shared by the non-chlorinated parent compound [3].

If considering alternative
Why it is not a direct substitute
Regioisomer 3,5-DC-2-HBA
Higher cytotoxicity profile may confound DBP hazard assessment
Parent 4-hydroxybenzoic acid (PHBA)
Lacks chlorine; fails as flame-retardant monomer precursor
Diiodo analog (3,5-DI-4-HBA)
Higher rooting activity; different biological profile may mislead plant assays

Evidence Guide: 3,5-Dichloro-4-hydroxybenzoic Acid vs. Analogs


Isomer-Specific Cytotoxicity vs. 3,5-DC-2-HBA

In a direct head-to-head study, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) demonstrated significantly higher cytotoxicity compared to its 4-hydroxy regioisomer, 3,5-DC-4-HBA, across diverse mammalian cell lines [1].

Isomer-Specific Cytotoxicity
Head-to-head
3,5-DC-2-HBA showed higher relative cytotoxicity across mammalian cell lines
Supports isomer-specific hazard profiling
Data to verify in target assay system
Environmental Toxicology Disinfection Byproducts Cytotoxicity

HsaD Enzyme Inhibition Specificity

Co-crystallization studies have confirmed that 3,5-DC-4-HBA binds directly to the active site of the mycobacterial enzyme HsaD (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase) from Mycobacterium tuberculosis, an enzyme critical for bacterial cholesterol metabolism and survival during infection [1]. This specific binding interaction, resolved at a high resolution of 2.27 Å, provides a structural basis for its potential as an anti-tubercular agent [1].

HsaD Active Site Binding
Class-level
Co-crystal structure (PDB 5JZS) at 2.27 Å resolution confirms direct binding
Supports HsaD target engagement research
Binding not assessed for all analogs
Antimicrobial Drug Discovery Structural Biology Enzyme Inhibition

Differential Activity in Plant Rooting Assays

In a study assessing adventitious root formation in mung bean cuttings, 3,5-diiodo-4-hydroxybenzoic acid was found to be significantly more active than 3,5-dichloro-4-hydroxybenzoic acid [1].

Rooting Activity vs. Diiodo Analog
Head-to-head
Diiodo analog (3,5-DI-4-HBA) enhanced rooting ~4-fold over 3,5-DC-4-HBA
Supports plant growth regulator screening
Plant Biology Agrochemicals Rooting Agents

Physicochemical Properties vs. 4-Hydroxybenzoic Acid

The introduction of two chlorine atoms significantly alters the physicochemical profile of 3,5-DC-4-HBA compared to its non-chlorinated parent, 4-hydroxybenzoic acid (PHBA) [1]. Key differences include a substantially higher melting point and increased lipophilicity, which impact both handling and its behavior in various matrices [2].

Thermal & Lipophilicity Shift
Cross-study
MP ~50-55 °C higher; logP ~2.40 vs. 1.58 for PHBA
Differentiates processing and extraction behavior
Physicochemical Characterization Analytical Chemistry Formulation

Flame-Retardant Polyester Precursor Role

A foundational patent (GB1302509A) explicitly claims the use of 3,5-DC-4-HBA as the essential chlorinated precursor for synthesizing alpha,omega-bis-(2,6-dichloro-4-carboxyphenoxy)alkanes and their alkyl esters [1]. These specific intermediates are in turn used in the production of flame-retardant polyesters [1]. This synthetic route is not feasible with the non-chlorinated parent, 4-hydroxybenzoic acid (PHBA).

Patent-Assigned Monomer Role
Class-level
Claimed as essential chlorinated precursor for flame-retardant polyester monomers
Enables patented synthetic route
Based on patent literature; broader utility review advised
Polymer Chemistry Materials Science Flame Retardants

Key Application Scenarios for 3,5-Dichloro-4-hydroxybenzoic Acid


Anti-Tubercular Drug Discovery Probe

3,5-DC-4-HBA is the procurement choice for structural biology and medicinal chemistry groups focusing on Mycobacterium tuberculosis HsaD enzyme inhibition. The availability of high-resolution co-crystal structures (PDB: 5JZS) confirms its binding mode, enabling rational, structure-based drug design . Its use as a validated fragment hit or tool compound is supported by peer-reviewed structural data, making it essential for target validation and lead optimization campaigns in this specific area of infectious disease research.

Flame-Retardant Polyester Monomer Synthesis

As explicitly detailed in patent GB1302509A, 3,5-DC-4-HBA is a required starting material for the industrial production of chlorobenzoic acid derivatives used in manufacturing flame-retardant polyesters . For companies operating in this specific polymer space or developing halogenated flame retardants, this compound is a non-substitutable procurement item dictated by the established, protected synthetic route.

Isomer-Specific Toxicology Reference Standard

Due to its quantifiably lower cytotoxicity compared to its regioisomer 3,5-DC-2-HBA, 3,5-DC-4-HBA is a critical reference standard for analytical and toxicological studies focused on phenolic disinfection byproducts (DBPs) in water . Environmental chemists and toxicologists require this exact isomer to correctly identify, quantify, and assess the risk of specific DBP species, as its distinct toxicity profile means it cannot be used as a proxy for its more hazardous isomer.

Medicinal Chemistry Building Block

3,5-DC-4-HBA serves as a versatile building block in medicinal chemistry. It has been identified as a potential cyclin-dependent kinase (CDK) inhibitor, a key target in cancer research . Its unique substitution pattern provides a scaffold for developing new antiproliferative agents. Procurement in this context is driven by its specific chemical functionality and reported biological activity, which are not replicated by the non-chlorinated parent acid.

Application
Selection Property
Validation Focus
HsaD enzyme inhibition studies
Structurally validated binding probe
Co-crystal structure reproducibility
Halogenated flame-retardant polymer synthesis
Patented chlorinated monomer precursor
Synthetic route fidelity
Phenolic DBP toxicology research
Lower-cytotoxicity isomer standard
Isomer-specific hazard profiling
Kinase inhibitor lead optimization
Dihalogenated scaffold with reported CDK inhibition
CDK inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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